1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride, also known as PPAP, is a synthetic compound studied for its potential as a novel central nervous system stimulant. [] Its structure is derived from deprenyl, a drug with tyramine uptake inhibitory effects. [] Research on PPAP focuses on its potential as an indirectly acting sympathomimetic with reduced monoamine oxidase (MAO) inhibitory potency. []
PPAP operates as a potent inhibitor of the uptake of catecholamines and indirectly acting sympathomimetic releasers. [] This is achieved through its interaction with the catecholamine axon terminal membrane and the vesicular membrane, without directly releasing catecholamines. [] Studies using radiolabeled PPAP and catecholamines in rat brains, rabbit pulmonary artery strips, and rat nictitating membranes have confirmed this mechanism. []
Depression: PPAP exhibits a unique two-sided antagonism with amphetamine and mazindol in motility-increasing effects. [] This, coupled with its effectiveness in antagonizing tetrabenazine-induced depression in behavioral tests, suggests potential as an antidepressant. []
Alzheimer's Disease: PPAP demonstrates significant memory-enhancing properties. [] Given the cognitive decline associated with Alzheimer's disease, this finding points towards a potential therapeutic avenue for further investigation.
Attention-Deficit/Hyperactivity Disorder (ADHD): PPAP facilitates learning, retention, and improves performance in behavioral tests within a wider dose range compared to amphetamines. [] This suggests potential for treating ADHD, where focus and attention are key challenges.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: